molecular formula C19H27N5O B13540525 1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B13540525
M. Wt: 341.5 g/mol
InChI Key: AMJBWFZSWSXLGM-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with dimethyl and isopropyl groups, and an ethanone moiety linked to a piperazine ring bearing a pyrimidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The dimethyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a dihaloalkane.

    Coupling Reactions: The pyrrole and piperazine intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal communication.

Comparison with Similar Compounds

Similar Compounds

  • **1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
  • **1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-ol
  • **1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

IUPAC Name

1-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C19H27N5O/c1-14(2)24-15(3)12-17(16(24)4)18(25)13-22-8-10-23(11-9-22)19-20-6-5-7-21-19/h5-7,12,14H,8-11,13H2,1-4H3

InChI Key

AMJBWFZSWSXLGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C(=O)CN2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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